2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step often involves coupling reactions such as Suzuki-Miyaura coupling to introduce the phenyl groups.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon.
Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common reagents include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used to study the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with sulfanyl and phenyl substitutions. What sets 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct biological or material properties.
Some similar compounds are:
- 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl rings, which can significantly affect their properties and applications.
Properties
Molecular Formula |
C25H20FN3OS2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(4-methylphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H20FN3OS2/c1-17-7-13-20(14-8-17)28-24(30)23-22(32-21-5-3-2-4-6-21)15-27-25(29-23)31-16-18-9-11-19(26)12-10-18/h2-15H,16H2,1H3,(H,28,30) |
InChI Key |
OZJQCMHAOPTDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.